methyl N-[3-(aminomethyl)phenyl]carbamate

Organic Synthesis Process Chemistry Carbamate Chemistry

Carbamate intermediates with orthogonal reactivity are difficult to source. Methyl N-[3-(aminomethyl)phenyl]carbamate (CAS 918810-64-7) provides a primary amine handle and a cleavable methyl carbamate for selective derivatization. • One-step quantitative synthesis enables bulk supply at ≥95% purity. • Enables efficient library construction via amide coupling, reductive amination, or urea formation. • Serves as weak-affinity control (Cav3.2 IC₅₀ 3.3 µM, CYP2D6 IC₅₀ 20 µM) for assay validation.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 918810-64-7
Cat. No. B1416319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[3-(aminomethyl)phenyl]carbamate
CAS918810-64-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC(=C1)CN
InChIInChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyNIGLBTSPLCLBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[3-(aminomethyl)phenyl]carbamate – Identity, Synthesis & Procurement


Methyl N-[3-(aminomethyl)phenyl]carbamate (CAS 918810-64-7) is a carbamate derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. It features a methyl carbamate ester and a 3-aminomethyl substituent on a phenyl ring, affording it both nucleophilic and hydrogen-bonding capabilities . The compound is commercially available as a research chemical with typical purity specifications of 95–97% . A one-step synthetic protocol using adapted Vilsmeier conditions has been reported, yielding the product in quantitative yield with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1].

Synthesis Reported one-step quantitative yield supports streamlined procurement for carbamate library construction.
Derivatization Aminomethyl group provides a versatile handle for amide, urea, or reductive amination coupling.
Probe context Measurable but weak Cav3.2, CYP2D6, PNMT and CA II interactions support assay development and SAR baseline studies.

Methyl N-[3-(aminomethyl)phenyl]carbamate: Dual-Reactivity Advantage Over Analogs


The 3-(aminomethyl)phenyl motif in methyl N-[3-(aminomethyl)phenyl]carbamate confers a unique dual-reactivity profile that is absent in simpler analogs such as methyl N-(3-aminophenyl)carbamate (CAS 6464-98-8) or the tert-butyl carbamate variant. The primary amine group serves as a versatile handle for further derivatization (e.g., amide bond formation, reductive amination, or urea synthesis), while the methyl carbamate provides a labile protecting group that can be cleaved under mild conditions . This orthogonal reactivity is critical in multi-step syntheses where selective deprotection is required. Additionally, the compound exhibits measurable, albeit weak, interactions with several biological targets including Cav3.2 calcium channels (IC₅₀ = 3.3 µM) and CYP2D6 (IC₅₀ = 20 µM), a profile that may be useful as a control or starting point for medicinal chemistry optimization [1][2].

3-Aminophenyl analog Lacks the aminomethyl group; the primary amine handle for further functionalization is lost.
tert-Butyl carbamate Bulkier protecting group may shift orthogonal deprotection requirements; reported biological target interactions may not transfer.

Methyl N-[3-(aminomethyl)phenyl]carbamate: Quantitative Evidence vs. Analogs


Synthetic Yield: One-Step vs. Multi-Step Protocol

A one-step synthesis of methyl N-[3-(aminomethyl)phenyl]carbamate using adapted Vilsmeier conditions yields the product quantitatively, whereas analogous compounds often require multi-step sequences or lower-yielding carbamoylation procedures [1]. This streamlined access reduces time and cost for procurement.

Synthetic Yield
Cross-study comparable
Quantitative yield vs ~60–80% (multi-step)
Supports cost-effective procurement for large-scale research applications.
Adapted Vilsmeier conditions, one-step protocol
Organic Synthesis Process Chemistry Carbamate Chemistry

Cav3.2 Calcium Channel Inhibition vs. Inactive Analogs

Methyl N-[3-(aminomethyl)phenyl]carbamate inhibits human Cav3.2 T-type calcium channels with an IC₅₀ of 3.3 µM (3.30E+3 nM) in a whole-cell patch clamp assay using T-Rex293 cells [1]. In contrast, the simpler analog methyl N-(3-aminophenyl)carbamate (CAS 6464-98-8) lacks the aminomethyl group and shows no reported activity against Cav3.2, highlighting the importance of the 3-aminomethyl substituent for this interaction.

Cav3.2 Inhibition
Class-level inference
IC₅₀ 3.3 µM vs no reported activity (3-aminophenyl analog)
Supports T-type calcium channel probe development; simple carbamates typically inactive.
Whole-cell patch clamp, human Cav3.2 expressed in T-REx293 cells
Ion Channel Pharmacology T-type Calcium Channels Neurological Research

CYP2D6 Inhibition Profile

The compound inhibits human recombinant CYP2D6 with an IC₅₀ of 20 µM (2.00E+4 nM) in a fluorescence-based assay using 7-methoxy-4-(aminomethyl)-coumarin as substrate [1]. This moderate activity is lower than that of the tert-butyl analog tert-butyl [3-(aminomethyl)phenyl]carbamate (CAS 205318-52-1), which typically shows negligible CYP inhibition due to the bulky tert-butyl group, but may be advantageous for studies requiring a carbamate with measurable metabolic liability.

CYP2D6 Inhibition
Cross-study comparable
IC₅₀ 20 µM vs >50 µM (Boc analog)
Measurable metabolic liability may support ADME control studies.
Human recombinant CYP2D6, fluorescence assay
Drug Metabolism Cytochrome P450 ADME-Tox

PNMT Binding: Weak-Affinity Control

Methyl N-[3-(aminomethyl)phenyl]carbamate exhibits weak inhibitory activity against PNMT with a Ki of 1.11 mM (1.11E+6 nM) [1]. This low affinity is significantly weaker than that of known PNMT inhibitors like SKF 29661 (Ki ≈ 0.1 µM), making it a suitable negative control or a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency.

PNMT Affinity
Cross-study comparable
Ki 1.11 mM vs ~0.1 µM (SKF 29661)
Weak affinity context supports SAR baseline exploration without confounding effects.
In vitro PNMT inhibition assay
Enzyme Inhibition Neurotransmitter Metabolism Medicinal Chemistry

Carbonic Anhydrase II: Weak Binding vs. Sulfonamides

The compound binds to human carbonic anhydrase II with a Kd of 18.4 µM (1.84E+4 nM) as measured by nanoESI-MS [1]. This affinity is orders of magnitude weaker than that of classical sulfonamide inhibitors (e.g., acetazolamide, Kd < 10 nM), positioning this carbamate as a non-sulfonamide binder suitable for investigating alternative binding modes or as a weak-affinity probe in biophysical assays.

CA II Binding
Cross-study comparable
Kd 18.4 µM vs
Non-sulfonamide binder supports alternative carbonic anhydrase interaction studies.
NanoESI-MS, +10 charge state
Carbonic Anhydrase Biophysical Characterization Protein-Ligand Interactions

Methyl N-[3-(aminomethyl)phenyl]carbamate – Research & Industrial Applications


Building Block for Carbamate Libraries

The compound serves as a versatile intermediate for constructing diverse chemical libraries. Its primary amine can be readily functionalized via amide coupling, reductive amination, or urea formation, while the methyl carbamate can be selectively cleaved under mild basic or acidic conditions. The one-step, quantitative synthesis [1] ensures cost-effective access for high-throughput chemistry campaigns.

Weak-Affinity Probe for Biophysical Assays

With a Kd of 18.4 µM for carbonic anhydrase II [1] and an IC₅₀ of 3.3 µM for Cav3.2 [2], this compound is ideally suited as a weak-affinity ligand for developing and validating biophysical assays (e.g., nanoESI-MS, SPR, or thermal shift assays) where strong binders would saturate signals.

Baseline Scaffold for Medicinal Chemistry SAR

The weak inhibition of PNMT (Ki = 1.11 mM) [1] and moderate CYP2D6 activity (IC₅₀ = 20 µM) [2] make this carbamate a suitable negative control or starting point for SAR studies. Researchers can systematically modify the aminomethyl and carbamate moieties to improve potency and selectivity.

ADME Control for Metabolic Stability Assays

The compound's moderate CYP2D6 inhibition (IC₅₀ = 20 µM) [1] and potential for metabolic liability provide a useful benchmark in ADME-Tox panels. It can serve as a control to validate assay conditions or to compare the metabolic stability of novel carbamate derivatives.

Application
Selection Property
Validation Focus
Carbamate library synthesis
Primary amine derivatization versatility
Orthogonal carbamate deprotection compatibility
Biophysical assay development
Weak-affinity ligand context
Signal linearity and binding-response interpretation
SAR baseline scaffold
Measurable but low target engagement
Scaffold-dependent activity modulation trends
ADME-Tox panel control
Moderate CYP inhibition profile
Metabolic stability benchmarking against reference compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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